molecular formula C15H15BrN2O2 B4945611 5-bromo-N-(4-propoxyphenyl)nicotinamide

5-bromo-N-(4-propoxyphenyl)nicotinamide

Cat. No.: B4945611
M. Wt: 335.20 g/mol
InChI Key: JOYGOFNWFMDBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(4-propoxyphenyl)nicotinamide is a synthetic nicotinamide derivative characterized by a bromine atom at the 5-position of the pyridine ring and a 4-propoxyphenyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₁₄BrN₂O₂, with a molecular weight of 345.19 g/mol. The compound’s structure combines a nicotinamide core with a lipophilic 4-propoxyphenyl group, which may enhance membrane permeability and target binding affinity.

Properties

IUPAC Name

5-bromo-N-(4-propoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-2-7-20-14-5-3-13(4-6-14)18-15(19)11-8-12(16)10-17-9-11/h3-6,8-10H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYGOFNWFMDBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

2-(4-Propoxyphenyl)quinoline derivatives (e.g., compounds 25f, 28f) share the 4-propoxyphenyl moiety but feature a quinoline core instead of nicotinamide. These compounds demonstrated >65% inhibition of the S. aureus NorA efflux pump at 50 µM, suggesting that the 4-propoxyphenyl group enhances efflux pump inhibitor (EPI) activity. However, the quinoline scaffold may confer distinct binding interactions compared to nicotinamide derivatives .

5-Bromo-N-(4-(methylsulfamoyl)phenyl)nicotinamide () replaces the 4-propoxyphenyl group with a methylsulfamoylphenyl substituent. ~3.5 for the target compound). Such changes could impact bioavailability and target engagement in antimicrobial or anticancer applications .

Anticonvulsant Nicotinamide and Triazole Derivatives

6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) () exhibits dual activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. While structurally distinct (triazole-thiazole core vs. nicotinamide), the shared 4-propoxyphenyl group highlights the importance of this substituent in modulating central nervous system (CNS) permeability and anticonvulsant efficacy. In contrast, the 4-fluorophenyl analog (3c) showed selectivity for MES seizures, indicating that electron-withdrawing groups (e.g., F) may narrow the activity spectrum .

Halogenated Nicotinamide Derivatives in Patent Literature

5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide (Stage 14.1, ) incorporates halogenated aryl groups (Br, F, CF₃O) to optimize pharmacokinetics. The trifluoromethoxy group increases metabolic stability and lipophilicity (logP ~4.5), whereas the 4-propoxyphenyl group in the target compound balances lipophilicity and steric bulk. Such substitutions are common in kinase inhibitors, where bromine’s electron-withdrawing effects may enhance binding to ATP pockets .

5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide () features a pyridinylmethyl group instead of 4-propoxyphenyl. The absence of aryl ether linkages (e.g., propoxy) may also reduce metabolic oxidation susceptibility .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Reference
5-Bromo-N-(4-propoxyphenyl)nicotinamide Nicotinamide 5-Br, 4-propoxyphenyl Under investigation
2-(4-Propoxyphenyl)quinoline (25f) Quinoline 4-propoxyphenyl NorA EPI (>65% inhibition at 50 µM)
6-(4-Propoxyphenyl)thiazolo-triazole (5b) Thiazolo-triazole 4-propoxyphenyl Dual MES/PTZ anticonvulsant
5-Bromo-N-(4-(methylsulfamoyl)phenyl)nicotinamide Nicotinamide 5-Br, 4-methylsulfamoylphenyl Not reported (structural analog)
5-Bromo-N-(3-fluoro-4-(CF₃O)phenyl)nicotinamide Nicotinamide 5-Br, 3-F, 4-CF₃O Kinase inhibition (implied)

Key Findings and Implications

  • Substituent Effects: The 4-propoxyphenyl group enhances lipophilicity and bioactivity across diverse cores (quinoline, nicotinamide, triazole). Its ether linkage may improve metabolic stability compared to alkyl chains.
  • Halogenation : Bromine at the pyridine 5-position (common in nicotinamide analogs) likely enhances electronic interactions with target proteins, as seen in kinase inhibitors .
  • Structural Diversity: While nicotinamide derivatives are versatile, core structure dictates target specificity. For example, quinoline derivatives excel as EPIs, whereas triazole-thiazoles dominate CNS applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.